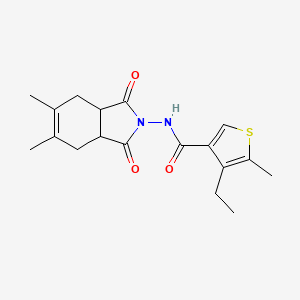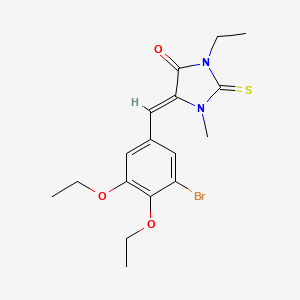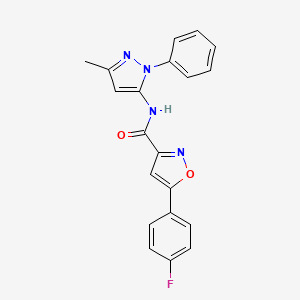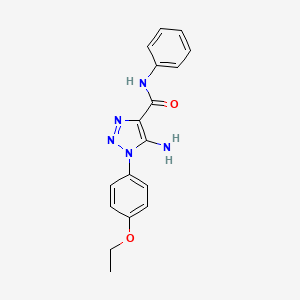![molecular formula C22H23N3O2S B4537768 4-isobutyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4537768.png)
4-isobutyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide
Vue d'ensemble
Description
4-isobutyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds with structural similarities have been synthesized and analyzed for their crystalline structures and properties. For example, derivatives like 4-methyl-N′-[(3E)-2-(1-methylpropyl)-5-oxopyrrolidin-3-ylidene]benzenesulfonohydrazide have been studied for their condensation products and crystal structures, indicating potential in material science and crystallography research (Siegel et al., 2009).
Chemical Synthesis and Reactivity
Research on pyridine and fused pyridine derivatives, including reactions with arylidene malononitrile and other chemicals, suggests a broad interest in synthesizing novel compounds for potential pharmacological or material applications. The creation of isoquinoline derivatives and various pyridine carbonitriles demonstrates the versatility of these chemical frameworks in synthetic chemistry (Al-Issa, 2012).
Antimicrobial Activity
Compounds based on sulfonamido pyrazole and related structures have been evaluated for their antimicrobial properties, indicating potential applications in the development of new antimicrobial agents. Such research involves synthesizing and testing various derivatives for activity against a range of microbial pathogens (El‐Emary, Al-muaikel, & Moustafa, 2002).
Optical and Material Properties
Studies on propane hydrazides and related compounds have investigated their third-order nonlinear optical properties, suggesting applications in optical devices such as limiters and switches. This research underscores the potential of such compounds in materials science, particularly in developing new materials for optical applications (Naseema et al., 2012).
Corrosion Inhibition
Derivatives with sulfonohydrazide groups have been explored as corrosion inhibitors for metals in acidic environments. This research is vital for industrial applications, where such compounds can protect metals from corrosion, thereby extending their lifespan and reducing maintenance costs (Ichchou et al., 2019).
Propriétés
IUPAC Name |
4-(2-methylpropyl)-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-17(2)16-18-11-13-20(14-12-18)28(26,27)25-24-22(19-8-4-3-5-9-19)21-10-6-7-15-23-21/h3-15,17,25H,16H2,1-2H3/b24-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJMOERIDAKEPA-GYHWCHFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2=CC=CC=C2)\C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorobenzyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4537690.png)

![6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4537696.png)
![1-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4537702.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4537708.png)

![4-{[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4537730.png)

![N-(4-acetylphenyl)-2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4537743.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,3-dichlorophenyl)amino]acrylonitrile](/img/structure/B4537746.png)
![2-[3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]-6-methyl-4H-pyran-4-one](/img/structure/B4537752.png)
![N-(2-bromo-4,6-difluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4537763.png)
![N-phenyl-N'-{2-[(2-thienylmethyl)thio]ethyl}urea](/img/structure/B4537774.png)
